N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide
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Description
Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . Trifluoromethyl groups (CF3) are often used in pharmaceuticals and agrochemicals due to their stability and lipophilicity .
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine . Trifluoromethylation, the process of adding a trifluoromethyl group to a molecule, can be achieved through various methods, including the use of trifluoromethanesulfenamide .Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add a degree of electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Trifluoromethyl-containing compounds are known to be involved in various types of reactions, including oxidation/reduction processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c18-17(19,20)11-3-5-12(6-4-11)27(23,24)21-10-13(22)14-7-8-16(26-14)15-2-1-9-25-15/h1-9,13,21-22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDNTNOUPUDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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